

C₂₈H₂₀Cl₂N₄O₃ NMR characterization procedure

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Compound Focus: C₂₈H₂₀Cl₂N₄O₃

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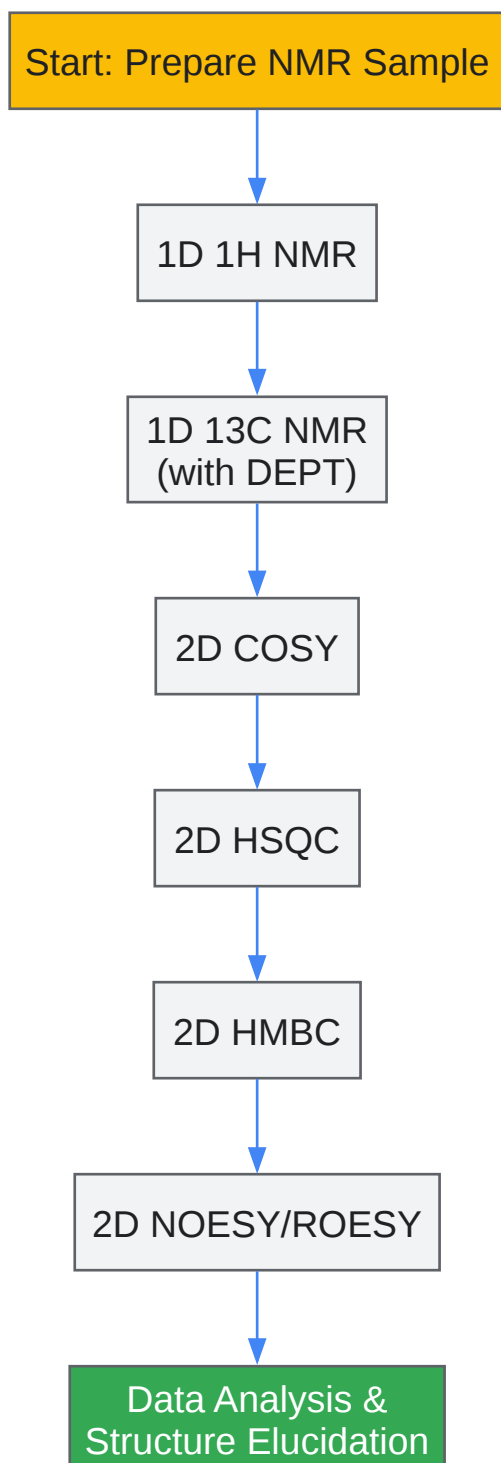
NMR Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR data. The following table summarizes the key parameters for a small molecule like C₂₈H₂₀Cl₂N₄O₃ (approximately 515.4 g/mol).

Parameter	Specification	Rationale & Notes
Sample Quantity	5-25 mg [1]	Ideal for 1H NMR. For 13C or 2D experiments, aim for higher concentration (~0.2-0.3 mmol in 0.7 mL) [1].
Deuterated Solvent	Dependent on solubility (e.g., DMSO- <i>d</i> 6, CDCl ₃ , acetone- <i>d</i> 6)	Provides a deuterium lock signal [1].
Sample Volume/Height	0.7 mL for standard 5 cm tube height [1]	Ensures consistent and optimal magnetic field homogeneity (shimming) [1].
Filtration	Required through glass wool plug [1]	Removes solid particles that distort the magnetic field and cause broad lines [1].
Internal Reference	TMS or DSS (for D ₂ O) [1] [2]	Small amount for chemical shift calibration (e.g., residual solvent peak) [1].

Strategic NMR Data Acquisition

For a complete structural elucidation, including confirmation of connectivity and stereochemistry, a suite of 1D and 2D experiments is recommended. The following workflow outlines the sequence of experiments for an efficient characterization process.



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The table below details the purpose and utility of each experiment in the workflow.

Experiment	Type	Key Information Provided
¹H NMR [2]	1D	Chemical shifts, integration (number of protons), multiplicity (spin-spin coupling).
¹³C NMR [3] [2]	1D	Number of unique carbon environments. DEPT editing distinguishes CH ₃ , CH ₂ , CH, and quaternary C [3].
COSY [3] [2]	2D	Correlations between protons coupled through 2-3 bonds (homonuclear); reveals proton networks.
HSQC [3]	2D	Direct ¹ H- ¹³ C connectivity (one-bond correlations). Essential for assigning protons to their carbon framework.
HMBC [3]	2D	Long-range ¹ H- ¹³ C connectivity (two- to three-bond correlations). Crucial for connecting structural fragments.
NOESY/ROESY [3]	2D	Through-space interactions between protons. Determines relative stereochemistry and molecular conformation.

Data Interpretation Guidelines

- **Chemical Shift Analysis:** Use predicted chemical shifts (e.g., from software like NMR Predictors Version 2025 [4]) and literature databases to assign your experimental shifts. The chlorine atoms in your structure will likely cause deshielding (downfield shifts) of nearby protons and carbons [2].
- **Coupling Constants ((J)-values):** Analyze multiplicity patterns (doublet, triplet, etc.) and (J)-values to determine dihedral angles and geometry in rigid parts of the molecule, such as across double bonds or in rings [2].
- **Integration:** Use ¹H signal areas to verify the proton count ratio matches your proposed structure [2].
- **Spectral Prediction Tools:** Leverage modern software (e.g., ACD/Labs NMR Predictors 2025) to simulate the expected spectra for your proposed structure. Comparing experimental and predicted spectra is a powerful validation step [4].

Common Pitfalls & Troubleshooting

- **Poor Solubility:** If the compound does not dissolve adequately, consider using a more suitable deuterated solvent like DMSO-*d*6.
- **Signal Broadening:** Can be caused by residual solids, viscous solutions, or chemical exchange. Ensure thorough filtration and consider acquiring data at a different temperature [1].
- **Water/Oxygen Interference:** For sensitive experiments, degassing the sample using the freeze-pump-thaw technique may be necessary to reduce signal broadening from dissolved oxygen [1].
- **Impurity Peaks:** Identify common contaminants from solvents (e.g., water in DMSO-*d*6 around 3.3 ppm) or grease [1].

Regulatory & Reporting Considerations

For work intended for regulatory submission, be aware that pharmacopeial standards (e.g., USP Chapters <761> and <1761>) are under revision, with updates scheduled to become official on **December 1, 2025** [5]. Ensure your analytical procedures comply with the current versions of these chapters. When reporting data for patents or regulatory dossiers, provide all raw and processed spectra, along with detailed assignment tables [3].

Key Recommendations Summary

- **Sample is Key:** Invest time in preparing a high-quality, particle-free sample at the correct concentration [1].
- **Leverage Efficiency:** For complex molecules or high-throughput needs, consider advanced protocols like G-matrix Fourier Transform (GFT) NMR, which can dramatically reduce data collection time [6].
- **Orthogonal Confirmation:** NMR is powerful on its own, but its results are often strengthened when combined with data from other techniques like Mass Spectrometry (MS) for molecular weight confirmation [3].

I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on specific experiments or data analysis, please feel free to ask.

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